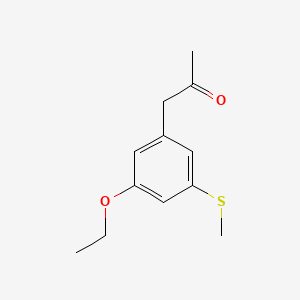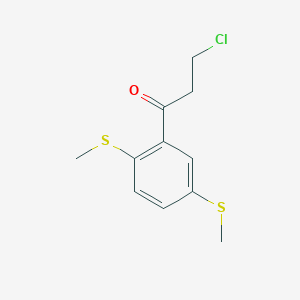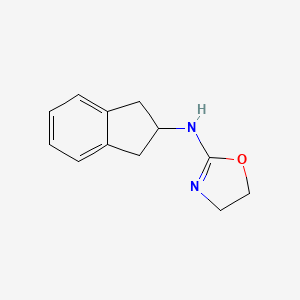![molecular formula C11H8ClN5 B14066184 4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B14066184.png)
4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate to form 4-chloro-3-nitrophenylhydrazine. This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole ring. Subsequent reactions with guanidine or its derivatives lead to the formation of the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines, oxides, and reduced amines or alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer agent by inhibiting cyclin-dependent kinases (CDKs) and other molecular targets.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves the inhibition of specific enzymes and molecular pathways. For instance, it acts as a cyclin-dependent kinase (CDK) inhibitor, which leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells. The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Aminopyrazolo[3,4-d]pyrimidine
- 1-Tert-Butyl-3-(4-Chloro-Phenyl)-1H-Pyrazolo[3,4-D]Pyrimidin-4-Amine
- Pyrazolo[3,4-d]pyrimidine derivatives with various substituents
Uniqueness
4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chloro and phenyl groups enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H8ClN5 |
|---|---|
Poids moléculaire |
245.67 g/mol |
Nom IUPAC |
4-chloro-3-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C11H8ClN5/c12-9-7-8(6-4-2-1-3-5-6)16-17-10(7)15-11(13)14-9/h1-5H,(H3,13,14,15,16,17) |
Clé InChI |
FYBBSLFJNIOTQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=NN2)N=C(N=C3Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S)-2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14066118.png)






![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14066152.png)




